molecular formula C17H19N3O2S B2842028 N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103518-49-5

N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

Cat. No. B2842028
CAS RN: 1103518-49-5
M. Wt: 329.42
InChI Key: CIZZIFHRGKYLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is a chemical compound that is part of the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .


Synthesis Analysis

The synthesis of indoline derivatives has attracted increasing attention in recent years . A straightforward protocol for the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation of indoline-2-thione with Morita Baylis Hillman and Rauhut Currier adducts of nitroalkenes is described . This strategy is valuable due to its complete regioselectivity, broad substrate scope, and mild reaction conditions .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .

Scientific Research Applications

Corrosion Inhibition

A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been synthesized and found to be an efficient corrosion inhibitor for mild steel in acidic environments. This application is crucial for extending the lifecycle of metals in industrial processes, where corrosion leads to significant economic losses. The inhibition efficiency of this compound increases with concentration, indicating its potential for practical applications in corrosion prevention (Daoud et al., 2014).

Antimicrobial Activity

The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its characterization through various methods, including X-ray diffraction and DFT calculations, has shown promising antimicrobial activity against eight microorganisms. This finding highlights the potential of such compounds in developing new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance (Cakmak et al., 2022).

Electrochromic Materials

The electrosynthesis of novel indole-based polymers, such as those derived from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate, shows promising applications in electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, making them suitable for use in smart windows, displays, and low-energy consumption screens (Ambrogio et al., 2006).

Anticancer Activity

Compounds such as Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, have shown to inhibit Cdk4-cyclin D1 and tubulin polymerization. This activity indicates a potential application in cancer treatment, as the compound can induce apoptosis in cancer cells and reduce colony formation efficiency, suggesting its utility in inhibiting the proliferation of cancer cells (Mahale et al., 2014).

Cognitive Enhancers

Certain indole derivatives have been explored for their antiamnestic and antihypoxic activities, demonstrating potential as cognitive enhancers. These compounds, such as 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, have shown efficacy in reversing memory impairment and protecting against hypoxia, highlighting their potential in treating cognitive disorders (Ono et al., 1995).

Future Directions

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2-N-ethyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-18-16(21)15-10-12-6-3-4-8-14(12)20(15)17(22)19-11-13-7-5-9-23-13/h3-9,15H,2,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZZIFHRGKYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.